2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core with a partially saturated six-membered ring system. The trifluoromethyl (-CF₃) group at the 2-position imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound is typically synthesized as a hydrochloride salt (CAS: PH018996) for improved solubility and handling . Its molecular formula is C₈H₈F₃N₃·HCl, with a molecular weight of 247.73 g/mol . The SMILES string FC(F)(C1=NC=C(CNCC2)C2=N1)F.Cl and InChI key HMMWWIXVMQXGSV-UHFFFAOYSA-N confirm its structure .
Pyrido[4,3-d]pyrimidines are recognized for their versatility in medicinal chemistry, particularly as scaffolds for enzyme inhibitors and cytotoxic agents . The tetrahydropyrido[4,3-d]pyrimidine core is structurally related to pteridines, enabling applications in antifolate therapies and kinase inhibition .
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)7-13-4-5-3-12-2-1-6(5)14-7/h4,12H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCVIMYBWEVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703664 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741737-16-6 | |
| Record name | 5,6,7,8-Tetrahydro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=741737-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trifluoromethyl-substituted pyridine derivative with a suitable amine, followed by cyclization to form the pyrido[4,3-D]pyrimidine ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrido[4,3-D]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrido[4,3-D]pyrimidine core .
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibitors
Research has demonstrated that derivatives of 2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine can serve as scaffolds for developing kinase inhibitors. Kinases play crucial roles in various cellular processes and are implicated in diseases such as cancer. A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the synthesis and evaluation of these derivatives, revealing moderate inhibitory activity against specific kinases. This suggests potential for further development as therapeutic agents.
Antiviral Properties
The compound's structural similarities to known antiviral agents indicate its potential effectiveness in combating viral infections. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to viral targets. Ongoing research is focused on exploring these properties further.
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and chemical resistance. The trifluoromethyl group contributes to the overall stability of the polymer backbone. Such materials could find applications in coatings and high-performance composites.
Synthesis Techniques
The synthesis of this compound has been optimized through various methods:
- Microwave-Assisted Synthesis : This technique has shown improved yields and reduced reaction times compared to traditional methods. It allows for more efficient synthesis of complex derivatives.
- Conventional Heating Methods : While less efficient than microwave techniques, conventional heating remains a viable option for synthesizing this compound under controlled conditions.
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Binding affinity studies indicate that this compound interacts with various proteins involved in cellular signaling pathways. These interactions are essential for assessing its therapeutic potential and guiding future drug design efforts.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of Pyrido[4,3-d]pyrimidine Derivatives
Key Observations :
- Trifluoromethyl vs.
- Chloro vs. Amino: Chloro derivatives (e.g., 2-Cl, 4-Cl) are often intermediates for further functionalization, while amino analogs (e.g., 2-NH₂) show direct cytotoxicity .
Key Insights :
- The trifluoromethyl derivative exhibits high selectivity for PI3Kδ , a key target in autoimmune diseases and leukocyte malignancies .
- Amino-substituted analogs demonstrate potent cytotoxicity, with compound 6 (2-amino-THPP) showing IC₅₀ values <1 µM against Bel-7402 liver cancer cells .
- Thieno-fused derivatives (e.g., 7-phenyl-THPP) lack broad-spectrum antibacterial activity but show niche antifungal effects .
Table 3: Physicochemical Properties
Biological Activity
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique trifluoromethyl group enhances its biological activity, making it a subject of interest for various therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 203.164 g/mol
- CAS Number : 647863-02-3
The biological activity of this compound primarily involves its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on several enzymes relevant to disease pathways. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In particular, compounds derived from similar pyrido[2,3-d]pyrimidine structures have demonstrated significant growth inhibition rates .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cell signaling pathways. For example, it displayed inhibitory activity against cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are often implicated in cancer progression .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Cytotoxicity Assays : A study assessed the cytotoxic effects of various pyrido[4,3-d]pyrimidine derivatives on human gastric cancer cell lines. The results indicated that certain derivatives exhibited IC values significantly lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU) .
- Kinase Selectivity Profiling : Another investigation focused on the selectivity profile of a derivative against a panel of tyrosine kinases. The compound showed promising inhibition rates against key kinases involved in tumor growth and metastasis .
Table 1: Summary of Biological Activities
| Biological Target | Activity Type | Reference |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Inhibition | |
| Cyclin-Dependent Kinases (CDK) | Inhibition | |
| Tyrosine Kinases | Inhibition | |
| Cancer Cell Lines | Cytotoxicity |
Table 2: Cytotoxicity Results
| Compound Name | IC (µM) | Cell Line Tested |
|---|---|---|
| This compound | 12 | Human Gastric Cancer Cells |
| Standard (5-FU) | 25 | Human Gastric Cancer Cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
